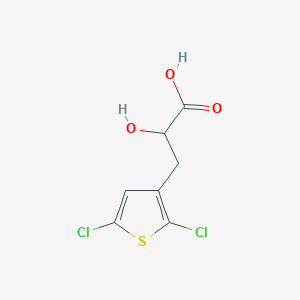

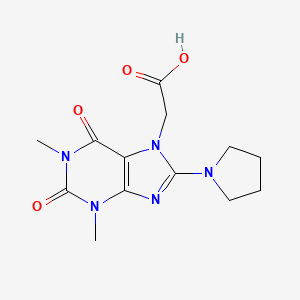

![molecular formula C19H15FN2O4S B2384240 Benzoate de méthyle 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azétidine-1-carbonyl) CAS No. 1396861-64-5](/img/structure/B2384240.png)

Benzoate de méthyle 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azétidine-1-carbonyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a chemical compound that has recently gained attention in scientific research. It is a potent inhibitor of a specific enzyme known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in various cellular processes such as gene transcription, cell cycle regulation, and DNA damage response.

Mécanisme D'action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that bacteria use to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

For example, some thiazole derivatives have been shown to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, including analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated cytotoxic activity on human tumor cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several advantages for lab experiments. The compound is highly potent, with a low IC50 value, making it suitable for use in small concentrations. Moreover, the compound has a favorable safety profile, making it suitable for use in animal models. However, the compound has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Orientations Futures

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several potential future directions. One of the most promising directions is the development of the compound as a therapeutic agent for cancer and inflammation. Moreover, the compound can be used as a tool compound to study the role of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate in various cellular processes. Additionally, the compound can be modified to improve its solubility and bioavailability, making it more suitable for clinical use. Finally, the compound can be used in combination with other drugs to enhance its therapeutic efficacy.

In conclusion, methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a potent inhibitor of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate, with promising potential as a therapeutic agent in various diseases. The compound has several advantages for lab experiments, including its potency and safety profile. Moreover, the compound has several potential future directions, including its development as a therapeutic agent and its use as a tool compound to study the role of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate in various cellular processes.

Méthodes De Synthèse

The synthesis of methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate involves several steps. The starting material is 4-fluorobenzo[d]thiazole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with 3-aminomethyl-1-azetidinecarboxylic acid, followed by the addition of methyl 4-hydroxybenzoate to obtain the final product. The synthesis method has been optimized to yield a high purity and high yield of the compound, making it suitable for scientific research applications.

Applications De Recherche Scientifique

Activité antimicrobienne

Les thiazoles et leurs dérivés ont été trouvés pour présenter des propriétés antimicrobiennes . Par exemple, le sulfazole, un composé contenant un groupe thiazole, a été utilisé comme agent antimicrobien .

Activité antirétrovirale

Les composés à base de thiazole ont été utilisés dans le traitement du VIH/SIDA. Le ritonavir, un médicament utilisé dans le traitement du VIH, contient un groupe thiazole .

Activité antifongique

Des composés à base de thiazole tels que l'abafungine ont été utilisés comme agents antifongiques .

Activité anticancéreuse

Les composés à base de thiazole ont montré un potentiel dans le traitement du cancer. La tiazofurine est un de ces composés qui a été utilisé dans le traitement du cancer .

Activité anti-inflammatoire

Les composés à base de thiazole ont été trouvés pour présenter des propriétés anti-inflammatoires . Le méloxicam est un exemple de médicament avec un groupe thiazole qui est utilisé comme agent anti-inflammatoire .

Activité antioxydante

Certains composés à base de thiazole ont été trouvés pour présenter une activité antioxydante puissante .

Activité anti-Alzheimer

Les composés à base de thiazole ont montré un potentiel dans le traitement de la maladie d'Alzheimer .

Activité antihypertensive

Les composés à base de thiazole ont été utilisés dans le traitement de l'hypertension .

Propriétés

IUPAC Name |

methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCHAHRPGVTQPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)

![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)

![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)

![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)